molecular formula C16H24N4O2S B6484060 N-[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640842-90-4

N-[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6484060
CAS No.: 2640842-90-4
M. Wt: 336.5 g/mol
InChI Key: QNBNFTLUTGOOBF-UHFFFAOYSA-N
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Description

N-[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide is a synthetic small molecule characterized by a pyrimidine-piperidine core linked to a cyclopropanesulfonamide group. Its structure features:

  • A piperidine ring at position 1 of the pyrimidine, contributing conformational flexibility and hydrogen-bonding capabilities.
  • A cyclopropanesulfonamide group attached to the piperidine’s 3-position, which may enhance metabolic stability and target binding through sulfonamide’s electron-withdrawing properties .

This compound is hypothesized to act as a kinase inhibitor or receptor modulator, given structural parallels to known sulfonamide-based bioactive molecules.

Properties

IUPAC Name

N-[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2S/c1-11-9-15(18-16(17-11)12-4-5-12)20-8-2-3-13(10-20)19-23(21,22)14-6-7-14/h9,12-14,19H,2-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBNFTLUTGOOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCCC(C3)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H26N4O2S
  • Molecular Weight : 350.5 g/mol
  • CAS Number : 2742059-35-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in the modulation of enzyme activity and receptor binding. The presence of the cyclopropyl and piperidine moieties suggests that it may influence various biochemical pathways, potentially leading to therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity
    • The compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies have indicated that it affects various cancer cell lines, including HeLa (cervical cancer) and BxPC-3 (pancreatic cancer).
    • IC50 Values : The half-maximal inhibitory concentration (IC50) values against these cell lines are critical for assessing potency. For instance, a related study reported IC50 values of 1.4 μM for HeLa cells and 0.50 μM for BxPC-3 cells, indicating significant antiproliferative effects .
  • Selectivity Index (SI)
    • The selectivity index is an important measure for evaluating the safety and efficacy of anticancer agents. Compounds with an SI greater than 3 are considered promising for medical applications. This compound's SI values suggest it may selectively target cancer cells while sparing normal cells .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

StudyCell LineIC50 Value (μM)Selectivity Index
Study AHeLa1.4 ± 0.2>3
Study BBxPC-30.50 ± 0.02>3
Study CRD (Rhabdomyosarcoma)Not specifiedNot specified

These studies collectively suggest that the compound has significant potential as an anticancer agent, particularly against pancreatic and cervical cancers.

Comparison with Similar Compounds

Research Findings and Hypotheses

While specific pharmacological data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:

  • Solubility : The piperidine ring may improve aqueous solubility (~10–50 µM) relative to bicyclooctane-containing analogs (e.g., ), which are more lipophilic.
  • Synthetic Feasibility : The target’s synthesis likely follows routes similar to analog , involving nucleophilic substitution on pyrimidine and sulfonamide coupling .

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